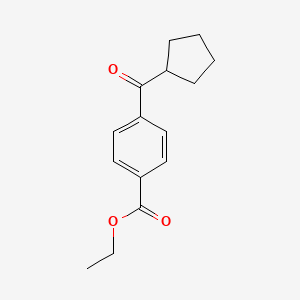

4-carboethoxyphenyl cyclopentyl ketone

Description

Significance of Phenyl Cyclopentyl Ketones in Contemporary Organic Synthesis

Phenyl cyclopentyl ketones, as a class of compounds, serve as important intermediates in various synthetic pathways. Their molecular architecture, featuring both an aromatic ring and a cycloalkyl ketone moiety, provides a versatile scaffold for further chemical modifications. For instance, cyclopentyl phenyl ketone is a known precursor in the synthesis of certain pharmaceutical compounds. The ketone group can undergo a variety of transformations, including reduction to an alcohol, conversion to an amine via reductive amination, or participation in alpha-functionalization reactions. The aromatic ring can be subjected to electrophilic or nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups that can modulate the molecule's biological activity or physical properties.

A notable example from patent literature describes the synthesis of cyclopentyl phenyl ketone via a Grignard reaction between a cyclopentyl magnesium halide and benzonitrile (B105546), followed by hydrolysis. google.com This highlights its role as a building block in more complex molecular structures.

Research Trajectories and Future Directions in Ketone and Ester Chemistry

The fields of ketone and ester chemistry are continually evolving, with significant research efforts directed towards the development of more efficient, selective, and sustainable synthetic methods. A key area of focus is the activation of otherwise inert C-H bonds, which allows for the direct functionalization of these molecules at positions previously difficult to access. This approach minimizes the need for pre-functionalized starting materials and reduces the number of synthetic steps, leading to greener and more atom-economical processes.

Furthermore, the development of novel catalytic systems, including those based on earth-abundant metals, is a major research trajectory. These catalysts are designed to enable challenging transformations under milder reaction conditions. For example, recent advancements have focused on the direct conversion of ketones to esters through oxidative cleavage of the C(CO)–C(alkyl) bond, a transformation that opens new avenues for the synthesis of valuable ester-containing molecules.

Future research in this area will likely continue to emphasize the discovery of new catalytic methods that offer high selectivity and broad substrate scope. The integration of computational chemistry with experimental work is also expected to accelerate the design and optimization of new reactions and catalysts for the synthesis and modification of ketones and esters.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-(cyclopentanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-4-6-11/h7-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXNMNKZFZUISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642560 | |

| Record name | Ethyl 4-(cyclopentanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-40-7 | |

| Record name | Ethyl 4-(cyclopentylcarbonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(cyclopentanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Carboethoxyphenyl Cyclopentyl Ketone

Strategic Approaches to the Formation of the 4-Carboethoxyphenyl Moiety

The 4-carboethoxyphenyl group is an essential component of the target molecule. Its synthesis involves creating an ethyl ester of a benzoic acid derivative, where the substitution is specifically at the para position.

The formation of the ethyl benzoate (B1203000) portion of the molecule is typically achieved through esterification. The classical Fischer-Speier esterification is a common and effective method. This reaction involves treating a benzoic acid derivative with ethanol (B145695) in the presence of a strong acid catalyst. quora.com

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. This is often accomplished by using a large excess of the alcohol (ethanol) or by removing the water that is formed during the reaction. cibtech.org

Table 1: Representative Conditions for Fischer Esterification

| Reactant | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Benzoic Acid | Sulfuric Acid | Ethanol | Reflux | Good |

Direct functionalization of an existing ethyl benzoate ring to add the cyclopentyl ketone group is challenging. The carboethoxy group (-COOEt) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation. quora.com Furthermore, it is a meta-director. Therefore, attempting a Friedel-Crafts acylation on ethyl benzoate would be slow and would yield the undesired meta-substituted product rather than the desired para-isomer.

A more effective strategy involves introducing the acyl group to a benzene (B151609) ring that has a para-directing group already in place. This group can then be converted into the carboethoxy group in a later step. Alternatively, one can start with a para-disubstituted benzene derivative, where one substituent is the ketone (or a precursor) and the other is a group that can be transformed into the carboxylic acid and subsequently esterified.

Cyclopentyl Ketone Moiety Construction Techniques

The introduction of the cyclopentyl ketone group onto the aromatic ring is a key C-C bond-forming step. Acylation reactions are the most direct methods for this transformation.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. organic-chemistry.orgncert.nic.in This reaction involves the treatment of an aromatic compound with an acyl chloride, such as cyclopentanecarbonyl chloride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction proceeds via the formation of an acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution. A stoichiometric amount of the Lewis acid is generally required because it complexes with both the acyl chloride and the resulting ketone product. organic-chemistry.org

Table 2: Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Ethylbenzene (B125841) | Benzoyl chloride | AlCl₃ | Not specified | 4-Ethylbenzophenone oregonstate.edu |

For the synthesis of 4-carboethoxyphenyl cyclopentyl ketone, a direct acylation of ethyl benzoate is not feasible due to the deactivating and meta-directing nature of the ester group. quora.com A superior approach is to perform the Friedel-Crafts acylation on a different aromatic substrate, such as toluene. This would yield 4-methylphenyl cyclopentyl ketone, which can then be oxidized at the methyl group to form 4-carboxyphenyl cyclopentyl ketone, followed by esterification to give the final product.

Beyond classical Friedel-Crafts reactions, other C-C bond-forming strategies can be employed. Grignard reactions offer a powerful alternative for constructing ketones. This approach would involve the reaction of an organometallic reagent with an acyl derivative.

For instance, a Grignard reagent could be prepared from a para-halogenated ethyl benzoate. However, the ester functionality is generally not compatible with Grignard reagents. A more robust strategy would involve using a protected carboxylic acid or a nitrile group. A plausible route is the reaction of the Grignard reagent derived from 4-bromobenzonitrile (B114466) with cyclopentanecarbonyl chloride. The resulting nitrile can then be hydrolyzed to a carboxylic acid, followed by esterification to yield the target molecule.

More recent developments in C-C bond formation include transition-metal-catalyzed cross-coupling reactions or novel multicomponent reactions that can assemble complex molecules in a single step. organic-chemistry.org A recently discovered process for synthesizing a related compound, 2-chlorophenyl cyclopentyl ketone, involves using cyclopentanone (B42830) p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde, highlighting that non-traditional starting materials can be used in novel synthetic pathways. rsc.org

Multi-Component and Convergent Synthesis of this compound

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and convergent synthetic designs to improve efficiency and reduce the number of steps. tcichemicals.com MCRs combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.com

While a specific MCR for this compound is not documented, one could hypothetically design such a reaction. For example, a reaction could be envisioned that combines a boronated derivative of ethyl benzoate, a source of the cyclopentylcarbonyl group, and a third component under transition-metal catalysis to assemble the final product.

A convergent synthesis is a more immediately practical advanced approach. This strategy involves the independent synthesis of two or more complex fragments of the target molecule, which are then joined together in the final stages. For this compound, a convergent approach would involve:

Fragment A Synthesis : Preparation of a 4-functionalized ethyl benzoate, for example, ethyl 4-bromobenzoate (B14158574) or ethyl 4-iodobenzoate (B1621894).

Fragment B Synthesis : Preparation of a cyclopentylcarbonyl-containing species, such as a cyclopentylcarbonylmetal reagent or a related derivative.

Application of Organometallic Reagents in this compound Synthesis

The formation of the carbon-carbon bond between the cyclopentyl moiety and the carboethoxyphenyl group is a critical step in the synthesis of this compound. Organometallic reagents offer a powerful and versatile toolkit for this transformation, enabling high yields and selectivity.

Utility of p-Carboethoxyphenylmagnesium Bromide Analogues

A primary route for the synthesis of this compound involves the use of Grignard reagents. Specifically, a p-carboethoxyphenylmagnesium bromide analogue can serve as a potent nucleophile. This organomagnesium compound is typically prepared by reacting the corresponding aryl halide with magnesium metal in an ethereal solvent. wikipedia.org The Grignard reagent is then reacted with a cyclopentyl-containing electrophile, such as cyclopentanecarbonyl chloride, to form the desired ketone.

The reaction is highly efficient due to the strong nucleophilicity of the Grignard reagent. sigmaaldrich.com However, the presence of the ester functional group in the Grignard reagent requires careful control of reaction conditions to prevent side reactions, such as self-condensation or attack of the Grignard reagent on the ester moiety of another molecule.

Table 1: Key Parameters for Grignard-based Synthesis

| Parameter | Condition | Rationale |

| Solvent | Anhydrous diethyl ether or THF | Stabilizes the Grignard reagent and prevents its decomposition by water. libretexts.org |

| Temperature | Low to ambient | Controls the exothermic reaction and minimizes side product formation. libretexts.org |

| Atmosphere | Inert (e.g., nitrogen or argon) | Prevents reaction of the highly reactive Grignard reagent with atmospheric oxygen and moisture. numberanalytics.com |

Cross-Coupling Methodologies for Aryl-Alkyl Ketone Formation (e.g., Negishi Coupling Relevant Intermediates)

Cross-coupling reactions, particularly the Negishi coupling, provide a highly effective alternative for the synthesis of this compound. This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.org For the synthesis of the target ketone, this could involve the reaction of a cyclopentylzinc halide with ethyl 4-halobenzoate or, alternatively, an arylzinc halide with a cyclopentyl-based electrophile.

The Negishi coupling is renowned for its high functional group tolerance, making it particularly suitable for substrates bearing ester groups. wikipedia.orgchem-station.com The use of organozinc reagents, which are less reactive than their Grignard counterparts, often leads to cleaner reactions with fewer side products. chem-station.com

A plausible synthetic route would involve the preparation of a cyclopentylzinc halide, which is then coupled with ethyl 4-iodobenzoate in the presence of a palladium catalyst, such as one bearing phosphine (B1218219) ligands. The selection of the catalyst and ligands is crucial for achieving high yields and can be optimized to suit the specific substrates. bucknell.edu

Table 2: Components of a Representative Negishi Coupling for Aryl-Alkyl Ketone Synthesis

| Component | Example | Role |

| Organozinc Reagent | Cyclopentylzinc bromide | Provides the alkyl nucleophile. |

| Aryl Halide | Ethyl 4-iodobenzoate | Provides the aryl electrophile. |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Facilitates the cross-coupling reaction. wikipedia.org |

| Solvent | THF or other aprotic solvents | Provides the reaction medium. |

Green Chemistry Principles in the Preparation of this compound

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of fine chemicals and pharmaceutical intermediates.

In the context of Friedel-Crafts acylation, a potential, though less direct, route to the target compound, traditional Lewis acids like aluminum chloride can be replaced with solid acid catalysts such as sulfated zirconia. rsc.org This approach minimizes the generation of corrosive and environmentally harmful waste streams. rsc.org

For Grignard-based syntheses, the use of greener solvents is a key consideration. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, has emerged as a viable alternative to traditional ethereal solvents. gordon.edu It can also enhance chemo- and stereoselectivity in some reactions. gordon.edu Furthermore, zinc-mediated processes in aqueous conditions have been explored as a greener alternative to the classic Grignard reaction, reducing the reliance on anhydrous organic solvents. beyondbenign.org

The principles of atom economy are also central to green synthesis. Cross-coupling reactions like the Negishi coupling are often more atom-economical than classical methods that may require protecting groups or produce significant amounts of byproducts. numberanalytics.com

Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful optimization and control of reaction parameters.

For Grignard reactions, a primary concern is the management of the highly exothermic nature of the reaction. gordon.edu On a large scale, inefficient heat dissipation can lead to runaway reactions. To mitigate this, continuous stirred-tank reactors (CSTRs) are increasingly being employed. gordon.eduresearchgate.net This approach allows for better temperature control, safer operation by minimizing the reaction volume at any given time, and can lead to a reduction in byproducts like the Wurtz coupling product. gordon.eduresearchgate.netresearchgate.net The use of in-situ monitoring techniques, such as FTIR spectroscopy, can provide real-time data on reaction initiation and progress, ensuring safer and more efficient scale-up. acs.org

In the case of Negishi coupling, optimization often focuses on the catalyst system. The choice of palladium or nickel catalyst and the associated ligands can significantly impact reaction efficiency, yield, and purity of the final product. bucknell.edunih.gov High-throughput screening of catalysts and ligands can be employed to identify the optimal combination for a specific substrate pairing. On a larger scale, catalyst loading, reaction time, and temperature must be carefully controlled to ensure a cost-effective and reproducible process.

Purification of the final product is another critical aspect of scale-up. Crystallization is often the preferred method for isolating the solid ketone, as it can provide a high-purity product and is generally more scalable than chromatographic methods. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 4 Carboethoxyphenyl Cyclopentyl Ketone

Hydrolytic Stability and Degradation Pathways

The stability of 4-carboethoxyphenyl cyclopentyl ketone in aqueous environments is largely determined by the reactivity of its ethyl ester group, which is susceptible to hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis of the Ester Moiety

In the presence of a strong acid and water, the carboethoxy group can be hydrolyzed to a carboxylic acid. This reaction is a reversible equilibrium process. libretexts.org The mechanism begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a series of proton transfers, ethanol (B145695) is eliminated as a leaving group, and subsequent deprotonation of the resulting species regenerates the acid catalyst and yields the final product, 4-(cyclopentanecarbonyl)benzoic acid. libretexts.org To drive the reaction toward completion, a large excess of water is typically employed. libretexts.org

Base-Mediated Hydrolysis of the Ester Moiety

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the ester undergoes an irreversible hydrolysis reaction known as saponification. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. libretexts.orgmasterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, expelling an ethoxide ion as the leaving group. libretexts.org The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt (sodium 4-(cyclopentanecarbonyl)benzoate) and ethanol. masterorganicchemistry.comdoubtnut.com An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the final carboxylic acid product. quora.com This reaction is considered "base-promoted" because the hydroxide ion is consumed and is therefore a reactant rather than a catalyst. libretexts.org

Table 1: Hydrolysis of this compound

| Condition | Reagents | Initial Product(s) | Final Product (after workup) |

|---|---|---|---|

| Acid-Catalyzed | H₂O, H⁺ (catalyst) | 4-(cyclopentanecarbonyl)benzoic acid, Ethanol | 4-(cyclopentanecarbonyl)benzoic acid |

Nucleophilic Addition Reactions at the Ketone Carbonyl

The ketone's carbonyl group is a key site for nucleophilic addition reactions, which can lead to the formation of new functional groups and stereocenters.

Stereochemical Outcomes of Ketone Reduction

The ketone functional group in this compound is prochiral, meaning it can be converted from an achiral center to a chiral one in a single step. libretexts.org The reduction of the ketone to a secondary alcohol is a prime example of this transformation.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will attack the planar carbonyl from either face with equal probability. This non-selective reduction results in the formation of a racemic mixture of the corresponding alcohol, (R)- and (S)-ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate.

However, enantioselective reduction can be achieved using chiral reagents or catalysts, which are crucial for producing optically active alcohols. nih.govwikipedia.org This can be accomplished through several methods:

Catalytic Asymmetric Reduction: Using a catalytic amount of a chiral catalyst, such as an oxazaborolidine (e.g., Corey-Bakshi-Shibata catalyst), in conjunction with a stoichiometric reducing agent like borane (B79455) (BH₃). wikipedia.orgnumberanalytics.com

Biocatalysis: Employing enzymes, such as alcohol dehydrogenases from various microorganisms, which can reduce prochiral ketones with high stereoselectivity. nih.govnih.gov

Chiral Ligand-Metal Complexes: Transition metal catalysts (e.g., Ruthenium) complexed with chiral ligands (e.g., BINAP) can facilitate asymmetric hydrogenation or transfer hydrogenation. wikipedia.orgnumberanalytics.com

These methods create a chiral environment around the ketone, favoring attack from one face (the re or si face) over the other, leading to one enantiomer of the alcohol product in excess. libretexts.orgnumberanalytics.com

Table 2: Stereochemical Outcomes of Ketone Reduction

| Reducing Agent / System | Description | Stereochemical Outcome |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Standard achiral hydride reagent. | Racemic mixture of (R)- and (S)-alcohols. |

| CBS Catalyst + Borane | Catalytic asymmetric reduction. | Enantiomerically enriched alcohol (R or S, depending on catalyst chirality). |

| Chiral Ru-BINAP + H₂ | Catalytic asymmetric hydrogenation. | Enantiomerically enriched alcohol (R or S, depending on ligand chirality). wikipedia.org |

Formation of Imines and Related Derivatives

The ketone carbonyl readily reacts with primary amines (R-NH₂) under mildly acidic conditions (typically pH 4-5) to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.comorgoreview.com This reaction is a reversible condensation process where a molecule of water is eliminated. libretexts.orgmasterorganicchemistry.com

The mechanism involves two main stages. First, the primary amine acts as a nucleophile and attacks the carbonyl carbon, leading to a neutral tetrahedral intermediate called a carbinolamine after a proton transfer. orgoreview.comlibretexts.org In the second stage, the oxygen of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). libretexts.org The lone pair on the adjacent nitrogen then helps to expel the water molecule, forming a positively charged iminium ion. libretexts.org Finally, deprotonation of the nitrogen yields the neutral imine product and regenerates the acid catalyst. libretexts.org

Controlling the pH is critical; at very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is not enough acid to protonate the hydroxyl group of the carbinolamine to facilitate its removal. libretexts.orgchemistrysteps.com

Table 3: Imine Formation Reaction

| Ketone Reactant | Amine Reactant | Product |

|---|

Electrophilic Aromatic Substitution Reactions of the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), but its reactivity is heavily influenced by the two substituents already present: the cyclopentylcarbonyl group (-COR) and the carboethoxy group (-COOR).

Both the acyl group and the ester group are electron-withdrawing and act as deactivating groups. libretexts.orgmasterorganicchemistry.com They pull electron density away from the aromatic ring through both inductive effects and resonance, making the ring less nucleophilic and therefore less reactive towards electrophiles than benzene (B151609) itself. masterorganicchemistry.comlibretexts.org

Furthermore, both of these groups are meta-directors. libretexts.org During electrophilic attack, the intermediate arenium ion (or sigma complex) is most stable when the electrophile adds to the meta position. If the electrophile were to add to the ortho or para positions, one of the resulting resonance structures would place the positive charge on the carbon atom directly bonded to the electron-withdrawing carbonyl group. libretexts.org This arrangement is highly destabilizing. By directing the incoming electrophile to the meta position, this unfavorable resonance structure is avoided, leading to a more stable intermediate and a faster reaction rate compared to ortho/para attack.

Therefore, in common EAS reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃), substitution is expected to occur at one of the two equivalent meta positions relative to the existing substituents.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-(cyclopentanecarbonyl)-2-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 2-bromo-4-(cyclopentanecarbonyl)benzoate |

| Sulfonation | Fuming H₂SO₄ | 5-(Carboethoxy)-2-(cyclopentanecarbonyl)benzenesulfonic acid |

Transesterification Reactions of the Carboethoxy Group

The carboethoxy group (-COOCH₂CH₃) of this compound can be converted to other esters through transesterification. This process involves the exchange of the ethyl group with another alkyl or aryl group from an alcohol (R'OH). The reaction is an equilibrium process and can be catalyzed by either acids or bases. ucla.edunumberanalytics.com

Under acidic conditions, a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is employed. numberanalytics.compearson.com The reaction mechanism begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the new alcohol (R'OH) to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated, and the new ester is formed along with regeneration of the acid catalyst. pearson.comlibretexts.org To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. ucla.edu

Base-catalyzed transesterification typically utilizes a strong base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or an alkoxide such as sodium ethoxide (NaOEt). masterorganicchemistry.comsrsintl.com The mechanism involves the deprotonation of the incoming alcohol by the base to form a more nucleophilic alkoxide ion. This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. srsintl.comresearchgate.net The departure of the original ethoxide group yields the new ester. It is crucial to conduct this reaction under anhydrous conditions, as the presence of water can lead to the hydrolysis of the ester to the corresponding carboxylic acid. srsintl.com

Below is a data table summarizing the key aspects of transesterification reactions applicable to the carboethoxy group of this compound.

| Reaction Type | Catalyst | Key Mechanistic Steps | Conditions |

| Acid-Catalyzed | H₂SO₄, HCl, Arylboronic Acids numberanalytics.compearson.comnih.gov | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by alcohol.3. Tetrahedral intermediate formation.4. Elimination of ethanol. pearson.comlibretexts.org | Excess of the new alcohol to shift equilibrium. ucla.edu |

| Base-Catalyzed | NaOH, KOH, NaOR' masterorganicchemistry.comsrsintl.com | 1. Formation of alkoxide from alcohol.2. Nucleophilic attack on carbonyl carbon.3. Tetrahedral intermediate formation.4. Elimination of ethoxide. srsintl.comresearchgate.net | Anhydrous conditions to prevent hydrolysis. srsintl.com |

Radical Reactions and Oxidative Transformations of this compound

The structure of this compound presents several sites susceptible to radical reactions and oxidative transformations. The benzylic position (the carbon atom of the cyclopentyl ring attached to the phenyl ring) and the α-carbons of the ketone are potential sites for such reactions.

Aryl alkyl ketones can undergo oxidation at the benzylic C-H bond to form carbonyl compounds. researchgate.net For instance, methods have been developed for the aerobic oxidation of aryl alkanes to ketones. Furthermore, the α-oxidation of aryl alkyl ketones using reagents like manganese(III) acetate (B1210297) can lead to the formation of α-hydroxy or α-acyloxy derivatives. tandfonline.com This suggests that under appropriate oxidative conditions, the cyclopentyl ring of this compound could be oxidized, potentially at the benzylic position or the α-position to the carbonyl group.

Ketones and aldehydes can also serve as precursors to alkyl radicals. nih.gov For example, a combination of proton-coupled electron transfer (PCET) and spin-center shift (SCS) can enable the C-H alkylation of heteroarenes using ketones as alkyl radical sources. nih.gov While this specific application involves heteroarenes, the underlying principle of generating a radical from a ketone could be applicable. The generation of ketyl radicals from aromatic ketones via photoredox catalysis has also been extensively studied. nih.gov These ketyl radicals can participate in various carbon-carbon bond-forming reactions.

The following table outlines potential radical and oxidative reactions for this compound based on the reactivity of similar compounds.

| Reaction Type | Reagents/Conditions | Potential Products |

| Benzylic Oxidation | Aerobic oxidation conditions researchgate.net | Ketone or other oxidized species on the cyclopentyl ring. |

| α-Oxidation | Manganese(III) acetate tandfonline.com | α-Hydroxy or α-acyloxy cyclopentyl ketone derivatives. |

| Radical Formation | Proton-Coupled Electron Transfer (PCET) nih.gov | Cyclopentyl radical for further reactions. |

| Ketyl Radical Formation | Photoredox catalysis nih.gov | Ketyl radical for C-C bond formation. |

Photochemical Reactivity of this compound

The photochemical behavior of this compound is primarily dictated by the aromatic ketone chromophore. Aromatic ketones are known to undergo a variety of photochemical reactions upon absorption of UV light. libretexts.orgthieme-connect.com The most prominent of these are the Norrish Type I and Norrish Type II reactions. wikipedia.orgslideshare.net

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgresearchgate.net For this compound, this would lead to the formation of two radical fragments: a 4-carboethoxyphenyl carbonyl radical and a cyclopentyl radical. These radicals can then undergo various secondary reactions, such as recombination, disproportionation, or reaction with the solvent.

The Norrish Type II reaction is an intramolecular process that occurs if there is a γ-hydrogen atom available for abstraction by the excited carbonyl group. wikipedia.org In the case of this compound, the cyclopentyl ring provides γ-hydrogens. The initial step is the formation of a 1,4-biradical intermediate. This biradical can then either undergo cleavage (β-scission) to form an alkene and an enol (which tautomerizes to a ketone), or cyclize to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org

Furthermore, aromatic ketones are known to be photochemically reactive in the presence of hydrogen-donating compounds, leading to the reduction of the carbonyl group. libretexts.org For instance, the photoreduction of benzophenone (B1666685) in the presence of isopropyl alcohol to form benzopinacol (B1666686) is a classic example. libretexts.org It is conceivable that this compound could undergo similar photoreduction reactions. The photolysis of phenyl alkyl ketones in the presence of triphenylphosphine (B44618) has been shown to yield triphenylphosphine oxide and 1-phenyl-1-methoxyalkanes, indicating that the excited triplet state of the ketone can be quenched and lead to other reaction pathways. electronicsandbooks.com

The potential photochemical pathways for this compound are summarized in the table below.

| Photochemical Reaction | Description | Potential Products |

| Norrish Type I | α-Cleavage of the C-C bond adjacent to the carbonyl group. wikipedia.orgresearchgate.net | 4-Carboethoxyphenyl carbonyl radical and cyclopentyl radical. |

| Norrish Type II | Intramolecular γ-hydrogen abstraction. wikipedia.org | Cleavage products (alkene and enol) or cyclobutanol derivatives. |

| Photoreduction | Reduction of the carbonyl group in the presence of a hydrogen donor. libretexts.org | Corresponding secondary alcohol. |

Mechanistic Investigations of 4 Carboethoxyphenyl Cyclopentyl Ketone Transformations

Kinetic Studies of Reaction Pathways

No dedicated kinetic studies on the reaction pathways of 4-carboethoxyphenyl cyclopentyl ketone have been found in the existing scientific literature. Research that would typically provide data on reaction rates, rate constants, and the determination of reaction orders for transformations involving this specific ketone is not publicly available. Consequently, a data table detailing these kinetic parameters cannot be constructed.

Identification and Characterization of Reaction Intermediates

There is no published research specifically identifying or characterizing reaction intermediates formed during transformations of this compound. Spectroscopic or computational studies aimed at detecting and analyzing transient species, such as enolates, tetrahedral intermediates, or radical species, that may form during its reactions have not been reported.

Solvent Effects on Reaction Mechanisms of this compound

There are no specific studies investigating the influence of different solvents on the reaction mechanisms of this compound. Research that would explore how solvent properties such as polarity, proticity, and coordinating ability affect the kinetics, thermodynamics, and selectivity of reactions involving this ketone has not been documented. As a result, a comparative data table illustrating these solvent effects cannot be provided.

Derivatives and Analogues of 4 Carboethoxyphenyl Cyclopentyl Ketone

Design Principles for Structural Modification and Diversification

The design of derivatives and analogues of 4-carboethoxyphenyl cyclopentyl ketone is guided by established principles of medicinal and materials chemistry. The primary objective is to systematically alter the compound's structure to modulate its properties in a predictable manner. Key strategies include:

Ester Variation: The ethyl ester group is a prime target for modification. Hydrolysis to the corresponding carboxylic acid introduces a polar, ionizable group, which can significantly impact solubility and biological interactions. Alternatively, esterification with a variety of alcohols can be employed to modulate lipophilicity and steric bulk.

Cyclopentyl Ring Modification: The cyclopentyl moiety can be altered to explore the impact of ring size and substitution on the compound's activity. This can range from expanding or contracting the ring to introducing substituents at various positions.

Aromatic Ring Substitution: While the parent compound has a 1,4-disubstituted pattern, the aromatic ring can be further functionalized with various substituents to influence electronic properties and intermolecular interactions.

These design principles allow for the creation of a diverse library of analogues, each with a unique set of properties tailored for specific applications.

Synthesis of Ester Analogues and Related Functional Groups

The synthesis of ester analogues of this compound typically begins with the parent compound or its carboxylic acid precursor.

A common approach involves the hydrolysis of the ethyl ester to yield 4-(cyclopentanecarbonyl)benzoic acid. This carboxylic acid can then be re-esterified with different alcohols under standard conditions, such as Fischer esterification using an acid catalyst, or by conversion to the more reactive acyl chloride followed by reaction with the desired alcohol. The synthesis of various ester derivatives from secondary metabolite compounds often employs similar esterification reactions. google.com For instance, the synthesis of 4'-ester analogs of resveratrol (B1683913) has been successfully achieved, demonstrating the feasibility of modifying the ester group in complex molecules. google.com

The synthesis of ethyl benzoate (B1203000) itself can be achieved through several methods, including the esterification of benzoic acid with ethanol (B145695). acs.orgnih.govnih.govresearchgate.netresearchgate.netcibtech.org These established methods for ester formation provide a robust toolkit for creating a wide range of ester analogues of the target compound.

| Starting Material | Reagents | Product | Reference |

| This compound | 1. NaOH, H₂O/EtOH2. H₃O⁺ | 4-(Cyclopentanecarbonyl)benzoic acid | - |

| 4-(Cyclopentanecarbonyl)benzoic acid | R-OH, H⁺ (cat.) | 4-Carboalkoxyphenyl Cyclopentyl Ketone | google.com |

| 4-Aminobenzoic acid | 1. EtOH, H⁺ (cat.)2. 3-Chlorobenzoyl chloride | Ethyl 4-(3-chlorobenzamido)benzoate | eurjchem.com |

Preparation of Modified Cyclopentyl Moieties

Modification of the cyclopentyl ring offers another avenue for creating structural diversity. The synthesis of the core cyclopentyl phenyl ketone structure can be achieved through a Friedel-Crafts acylation of benzene (B151609) with cyclopentanecarbonyl chloride. organic-chemistry.org A similar approach using ethylbenzene (B125841) as the starting material yields ethylbenzophenone. oregonstate.edu This suggests that a variety of substituted cyclopentyl carbonyl chlorides could be used to generate analogues with modified cyclopentyl rings.

Alternatively, the cyclopentyl ring can be constructed or modified through various organic reactions. For example, methods for preparing cyclopropyl (B3062369) alkyl ketones from 3-acyltetrahydrofuran-2-ones could potentially be adapted to synthesize related cyclic ketones. google.com The synthesis of cyclohexanone (B45756) and its derivatives from aromatic ethers also provides insights into the formation of cyclic ketone structures. nih.gov

| Starting Material | Reagents | Product | Reference |

| Benzene | Cyclopentanecarbonyl chloride, AlCl₃ | Cyclopentyl phenyl ketone | organic-chemistry.org |

| Ethylbenzene | Benzoyl chloride, AlCl₃ | 4-Ethylbenzophenone | oregonstate.edu |

| 3-Acyltetrahydrofuran-2-one | Metal salt, high-boiling solvent | Cyclopropyl alkyl ketone | google.com |

Structure-Reactivity Relationship Studies of this compound Analogues

While specific structure-reactivity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on analogous compounds.

For instance, research on quinoline (B57606) carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase has highlighted the critical role of the carboxylic acid group and bulky hydrophobic substituents in determining biological activity. nih.gov This suggests that for analogues of this compound where the ester is hydrolyzed to a carboxylic acid, the cyclopentyl ketone moiety would likely play a significant role in receptor binding.

Similarly, SAR studies on 5-ketopyrazole factor Xa inhibitors revealed that modifications to the phenyl ring and the nature of a linker group significantly impacted potency and pharmacokinetic properties. nih.gov This underscores the importance of the substitution pattern on the aromatic ring and the nature of the groups connecting different parts of the molecule.

General principles of Friedel-Crafts acylation indicate that the electronic nature of the aromatic ring influences the reaction's feasibility and regioselectivity. organic-chemistry.orgresearchgate.netsemanticscholar.org The presence of the electron-withdrawing carboethoxy group on the phenyl ring would deactivate it towards further electrophilic substitution, making the initial acylation of ethyl benzoate a key step in the synthesis of the target compound.

By systematically applying these principles and drawing parallels from related chemical series, researchers can rationally design and synthesize novel analogues of this compound with tailored reactivity and properties for a variety of scientific and technological applications.

Spectroscopic Characterization Methodologies for 4 Carboethoxyphenyl Cyclopentyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-carboethoxyphenyl cyclopentyl ketone, distinct signals corresponding to the ethyl, cyclopentyl, and aromatic protons are expected. The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and would likely appear as a quartet around 4.4 ppm, coupled to the three protons of the methyl group. The methyl protons (-CH₃) would, in turn, show up as a triplet at approximately 1.4 ppm. ucalgary.ca

The aromatic protons on the benzene (B151609) ring, being in a disubstituted para arrangement, would typically give rise to two doublets in the aromatic region of the spectrum, generally between 7.0 and 8.5 ppm. The protons ortho to the electron-withdrawing carbonyl group would be more deshielded and appear further downfield than the protons ortho to the ester group.

The protons of the cyclopentyl group would produce a more complex set of multiplets. The single proton on the carbon attached to the carbonyl group (the α-proton) would be the most deshielded of the cyclopentyl protons, likely appearing as a multiplet. The remaining eight protons on the cyclopentyl ring would give rise to overlapping multiplets at a more upfield position.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | ~1.4 | Triplet | 3H |

| Cyclopentyl -CH₂- (4 groups) | ~1.6-2.0 | Multiplet | 8H |

| Cyclopentyl -CH- | ~3.6 | Multiplet | 1H |

| Ethyl -OCH₂- | ~4.4 | Quartet | 2H |

| Aromatic (protons ortho to ester) | ~7.3 | Doublet | 2H |

| Aromatic (protons ortho to ketone) | ~8.0 | Doublet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct carbon signals are anticipated. The carbonyl carbons of the ketone and the ester will be the most deshielded, appearing at the downfield end of the spectrum. The ketone carbonyl is typically found around 190-220 ppm, while the ester carbonyl appears at a slightly more shielded position, around 160-180 ppm. ucalgary.ca

The aromatic carbons will produce four signals in the approximate range of 125-140 ppm. The quaternary carbons (those bonded to the carbonyl groups) will be weaker in intensity. The carbon of the ethyl group attached to the oxygen will be found around 61 ppm, while the methyl carbon will be significantly more upfield, at approximately 14 ppm. ucalgary.caaskfilo.com The carbons of the cyclopentyl ring will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | ~14 |

| Cyclopentyl -CH₂- (2 unique) | ~26-30 |

| Cyclopentyl -CH- | ~45 |

| Ethyl -OCH₂- | ~61 |

| Aromatic CH (2 unique) | ~128-130 |

| Aromatic C (quaternary, 2 unique) | ~131-138 |

| Ester C=O | ~166 |

| Ketone C=O | ~200 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the quartet of the ethyl group's methylene protons and the triplet of its methyl protons. It would also help to trace the connectivity within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak indicates a C-H bond, allowing for the direct assignment of a proton's signal to its attached carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For example, the protons of the ethyl group would show correlations to the ester carbonyl carbon, and the α-proton of the cyclopentyl group would show a correlation to the ketone carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups. A strong, sharp peak for the ester carbonyl (C=O) stretch is expected around 1720 cm⁻¹. ucalgary.ca The ketone carbonyl stretch would likely appear at a slightly lower wavenumber, around 1685 cm⁻¹, due to its conjugation with the aromatic ring.

Other significant absorptions would include the C-O stretching vibrations of the ester group, which typically appear as strong bands in the 1300-1100 cm⁻¹ region. ucalgary.ca The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule just above and below 3000 cm⁻¹, respectively.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Ester C=O | Stretch | ~1720 |

| Ketone C=O | Stretch | ~1685 |

| Aromatic C=C | Stretch | ~1600, ~1475 |

| Ester C-O | Stretch | 1300-1100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound (C₁₅H₁₈O₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. This is a crucial step in confirming the molecular formula of the synthesized compound.

The fragmentation pattern in the mass spectrum would show characteristic losses of fragments. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the ethyl group (-CH₂CH₃), and cleavage at the carbonyl groups, leading to the formation of acylium ions.

Analysis of Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. In the case of this compound, electron ionization (EI) would typically lead to the formation of a molecular ion (M+•), which then undergoes a series of fragmentation reactions to yield smaller, characteristic ions. The fragmentation pathways are dictated by the relative stability of the resulting carbocations and radical species.

The structure of this compound features several key functional groups that will influence its fragmentation: the ethyl ester, the aromatic ring, and the cyclopentyl ketone. The most common fragmentation pathway for ketones is alpha cleavage , where the bond adjacent to the carbonyl group is broken. chemicalbook.comnih.govmassbank.eu For this compound, two primary alpha cleavage pathways are anticipated:

Cleavage of the cyclopentyl ring: The bond between the carbonyl carbon and the cyclopentyl ring can break, leading to the formation of a stable acylium ion. This would result in a prominent peak corresponding to the [M - C5H9]+ fragment. The resulting acylium ion, [C6H4COOC2H5]+, would be resonance-stabilized.

Cleavage of the bond to the phenyl ring: Alternatively, the bond between the carbonyl carbon and the phenyl ring can cleave. This would produce a cyclopentanoyl cation, [C5H9CO]+, and a radical cation of the ethyl benzoate (B1203000) portion.

Another significant fragmentation process for ketones is the McLafferty rearrangement , which can occur if a gamma-hydrogen is available for transfer to the carbonyl oxygen. massbank.eu In this compound, the cyclopentyl ring provides gamma-hydrogens, making this rearrangement possible. This process would lead to the loss of a neutral alkene molecule (in this case, propene, after rearrangement of the cyclopentyl radical) and the formation of a resonance-stabilized enol radical cation.

The fragmentation of the ethyl ester group is also expected. A characteristic peak corresponding to the loss of the ethoxy group (-OC2H5) would likely be observed, leading to the formation of a [M - 45]+ ion. pharmacy180.com Further fragmentation of the aromatic ring system could also occur, although aromatic rings are generally more stable and fragment less readily than aliphatic portions of the molecule. libretexts.org

To illustrate the expected fragmentation, we can consider the mass spectra of analogous compounds. For instance, the mass spectrum of ethyl 4-acetylbenzoate shows a base peak corresponding to the loss of the acetyl group, demonstrating the prevalence of alpha cleavage. massbank.eu Similarly, ethyl 4-benzoylbenzoate exhibits fragmentation patterns dominated by cleavage at the ketone. nih.gov The fragmentation of cyclopentane (B165970) itself typically involves the loss of ethene (C2H4) to give a stable C3H6+• radical cation, a process that could also be reflected in the fragmentation of the cyclopentyl moiety in the target molecule. docbrown.info

A hypothetical fragmentation table for this compound is presented below, based on these principles.

| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |

| 246 | [C15H18O3]+• | Molecular Ion |

| 217 | [M - C2H5]+ | Loss of ethyl group |

| 201 | [M - OC2H5]+ | Loss of ethoxy group |

| 177 | [M - C5H9]+ | Alpha cleavage (loss of cyclopentyl radical) |

| 149 | [C6H4COOC2H5]+ | Acylium ion from alpha cleavage |

| 121 | [C6H4CO]+ | Loss of ethoxy group from acylium ion |

| 83 | [C5H9CO]+ | Cyclopentanoyl cation |

| 69 | [C5H9]+ | Cyclopentyl cation |

Interactive Data Table: Predicted Mass Spectrometry Fragments

Please select a fragment to view its proposed structure and fragmentation pathway.

Fragment: [M]+•

m/z: 246

Proposed Structure: [C15H18O3]+•

Fragmentation Pathway: Molecular Ion

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophores within this compound are the benzoyl and ester functional groups attached to the aromatic ring. The benzene ring itself exhibits characteristic absorptions, which are modified by the presence of these substituents.

The primary chromophore is the substituted benzene ring. Unsubstituted benzene typically shows a strong absorption band (the E2 band) around 204 nm and a weaker, fine-structured band (the B band) around 254 nm, which are due to π → π* transitions. The presence of the carbonyl and carboethoxy substituents will cause a bathochromic (red) shift in these absorptions. The carbonyl group, being an auxochrome, will extend the conjugation of the π-system of the benzene ring.

Based on data for structurally similar compounds, we can predict the approximate absorption maxima for this compound. For example, ethyl 4-aminobenzoate, which has a similar benzoate ester structure, shows an absorption maximum around 310 nm in water. researchgate.net While the amino group is a stronger auxochrome than a ketone, this gives an indication of the spectral region of interest. Ethyl benzoate itself has an absorption maximum around 230 nm. nist.gov The extended conjugation provided by the cyclopentyl ketone group would be expected to shift this to a longer wavelength.

Therefore, this compound is expected to exhibit strong absorption bands in the UV region, likely with a λmax between 250 and 300 nm, corresponding to the π → π* transitions of the substituted aromatic system. A weaker n → π* transition associated with the carbonyl group may also be observed at a longer wavelength, typically with a much lower molar absorptivity.

A hypothetical UV-Vis absorption data table is provided below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol (B145695) | ~265 | ~15,000 | π → π |

| Ethanol | ~310 | ~200 | n → π |

Interactive Data Table: Predicted UV-Vis Absorption

Select a transition to view details.

Transition: π → π*

Predicted λmax (Ethanol): ~265 nm

Predicted Molar Absorptivity (ε): ~15,000 M⁻¹cm⁻¹

X-ray Crystallography for Solid-State Structural Determination

For a crystal of this compound, X-ray diffraction analysis would reveal the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit of the crystal lattice, and the space group, which describes the symmetry of the crystal.

By analogy with the crystal structure of a similar molecule, ethyl 4-[(4-methylbenzyl)oxy]benzoate, we can anticipate some of the structural features that might be observed. nih.gov The crystal structure of this related compound reveals a non-planar conformation, with a significant dihedral angle between the phenyl ring and the ester group. It is likely that this compound would also adopt a non-planar conformation in the solid state, with the cyclopentyl group and the ethyl group oriented to minimize steric hindrance.

The crystal packing would be determined by intermolecular forces such as dipole-dipole interactions and van der Waals forces. It is possible that weak C-H···O hydrogen bonds could play a role in stabilizing the crystal lattice.

A hypothetical table of crystallographic data is presented below, based on what would be expected from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.1 |

| α (°) | 90 |

| β (°) | ~95 |

| γ (°) | 90 |

| Volume (ų) | ~1290 |

| Z (molecules/unit cell) | 4 |

Interactive Data Table: Hypothetical Crystallographic Data

Explore the hypothetical crystallographic parameters.

Crystal System: Monoclinic

Space Group: P2₁/c

Unit Cell Dimensions:

Volume: ~1290 ų

Molecules per Unit Cell (Z): 4

Synthetic Utility of 4 Carboethoxyphenyl Cyclopentyl Ketone in Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in 4-carboethoxyphenyl cyclopentyl ketone makes it a valuable intermediate in multi-step organic syntheses. The ketone and ester functionalities can be selectively manipulated or can participate in a variety of chemical transformations to build intricate molecular frameworks.

One of the primary synthetic routes to access this compound is through a Friedel-Crafts acylation reaction. organic-chemistry.orgoregonstate.edu In a typical procedure, ethyl benzoate (B1203000) can be acylated with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The electron-withdrawing nature of the carboethoxy group directs the incoming acyl group primarily to the para position of the benzene (B151609) ring. oregonstate.edu

An alternative approach involves the use of a Grignard reagent. google.comgoogle.com Cyclopentylmagnesium bromide can be reacted with a suitable 4-substituted benzonitrile (B105546) derivative, followed by hydrolysis to yield the desired ketone. This method is particularly useful when the aromatic ring is sensitive to the harsh conditions of Friedel-Crafts reactions.

Once synthesized, this compound can serve as a precursor to a wide array of more complex molecules. For instance, the ketone functionality can undergo reduction to the corresponding alcohol, which can then be used in subsequent reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for chemical modification, such as amide bond formation. The presence of both functionalities allows for a high degree of molecular diversity to be generated from a single starting material. The utility of related cyclopentyl ketones as intermediates in the synthesis of pharmaceuticals, such as ketamine, highlights the potential of this class of compounds in medicinal chemistry. nih.govresearchgate.netcolab.ws

Application as a Building Block in Retrosynthetic Planning

Retrosynthetic analysis is a powerful tool in organic synthesis for devising synthetic routes to complex target molecules. This compound can be identified as a key building block, or "synthon," in the retrosynthetic disconnection of larger, more elaborate structures.

When a target molecule contains a cyclopentyl group attached to a 1,4-disubstituted benzene ring, a retrosynthetic disconnection can lead back to this compound or a closely related derivative. The presence of the ketone and ester groups provides strategic points for disconnection. For example, a carbon-carbon bond can be disconnected alpha to the ketone, or the ester linkage can be broken to reveal a carboxylic acid and an alcohol.

The general principles of retrosynthesis for ketones often involve disconnections that lead to simpler, readily available starting materials. For a molecule like this compound, a key disconnection would be the bond between the carbonyl carbon and the aromatic ring, which points to a Friedel-Crafts acylation as the corresponding synthetic step in the forward direction. Another strategic disconnection could involve the cyclopentyl ring itself, potentially leading back to simpler acyclic precursors.

Potential in the Development of New Synthetic Reagents and Catalysts

The structural features of this compound also suggest its potential as a scaffold for the development of new synthetic reagents and catalysts. The aromatic ring can be further functionalized to introduce catalytically active moieties or groups that can direct the stereochemical outcome of a reaction.

For example, the carboethoxy group could be converted into a chiral auxiliary, which could then be used to control the stereochemistry of reactions at the ketone or other parts of the molecule. The cyclopentyl group can also influence the steric environment around the reactive centers, potentially leading to novel selectivity in catalytic processes.

Future Perspectives and Emerging Research Directions for 4 Carboethoxyphenyl Cyclopentyl Ketone

Exploration of Uncharted Chemical Transformations

The reactivity of 4-carboethoxyphenyl cyclopentyl ketone is largely defined by its three key functional groups: the ketone, the ester, and the aromatic ring. While standard transformations of these groups are well-understood, future research will likely focus on novel and more complex reactions.

Advanced C-H Functionalization: A significant area of modern organic chemistry is the direct functionalization of C-H bonds. Future studies could explore the selective C-H activation of the cyclopentyl ring or the aromatic system of this compound to introduce new functional groups without the need for pre-functionalized starting materials. This could lead to the development of novel derivatives with unique properties.

Novel Coupling Reactions: Research into new cross-coupling reactions continues to be a vibrant field. While the conversion of aromatic ketones to other functional groups is established, new catalytic systems could enable previously inaccessible transformations. For example, deacylative cross-coupling reactions could be developed to replace the cyclopentyl ketone moiety with other chemical groups, expanding the synthetic utility of this compound as a building block. azom.com

Photoredox and Organocatalysis: The merger of photoredox and organocatalysis has opened new avenues for chemical synthesis. nih.govnih.gov Future research could apply these synergistic catalytic systems to this compound for reactions such as the direct β-functionalization of the cyclopentyl ring. nih.gov This would allow for the construction of complex molecular architectures under mild reaction conditions.

A summary of potential novel reactions is presented in Table 1.

| Reaction Type | Potential Application to this compound | Anticipated Benefit |

| Direct C-H Functionalization | Selective introduction of functional groups on the cyclopentyl or phenyl ring. | Increased molecular complexity from a simple starting material. |

| Deacylative Cross-Coupling | Replacement of the cyclopentyl ketone group with other functionalities. | Enhanced versatility as a synthetic intermediate. azom.com |

| Photoredox/Organocatalysis | Direct functionalization at the β-position of the cyclopentyl ketone. nih.gov | Access to novel γ-hydroxyketone derivatives. nih.gov |

Integration into Automated and Flow Chemistry Systems

The automation of chemical synthesis is a rapidly growing field that offers significant advantages in terms of reproducibility, efficiency, and safety. The integration of the synthesis and transformation of this compound into such systems represents a logical next step in its development.

Automated Synthesis Platforms: Automated systems can be used to optimize the synthesis of this compound itself. By systematically varying reaction parameters such as temperature, concentration, and catalyst loading, these platforms can rapidly identify the optimal conditions for high-yield, high-purity production.

Flow Chemistry: The synthesis of ketones and their derivatives is increasingly being adapted to continuous flow reactors. beilstein-journals.org These systems offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling. Future research could focus on developing a continuous flow process for the synthesis of this compound and its subsequent transformations. beilstein-journals.org

High-Throughput Screening: Once integrated into automated systems, this compound could be used as a core scaffold in high-throughput screening campaigns. By reacting it with a diverse library of reagents in an automated fashion, vast numbers of new derivatives could be rapidly synthesized and tested for applications in materials science or medicinal chemistry.

The potential benefits of integrating this compound into automated systems are highlighted in Table 2.

| Automated Approach | Potential Application | Key Advantage |

| Automated Synthesis | Optimization of the production of this compound. | Increased yield, purity, and reproducibility. |

| Flow Chemistry | Continuous production and transformation of the compound. | Enhanced safety, efficiency, and scalability. beilstein-journals.org |

| High-Throughput Screening | Rapid generation of a library of derivatives for testing. | Accelerated discovery of new materials or bioactive molecules. |

Development of Sustainable Synthetic Routes and Methodologies

The principles of green chemistry are increasingly central to modern synthetic planning. Future research on this compound will undoubtedly prioritize the development of more environmentally friendly synthetic methods.

Catalytic Routes from Greener Feedstocks: Traditional syntheses of aromatic ketones, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of corrosive and environmentally harmful Lewis acids. Future work will likely focus on developing catalytic alternatives that are more sustainable. in-part.com This could include the use of solid acid catalysts or advanced ionic liquids that are non-toxic, moisture-stable, and recyclable. in-part.com

Renewable Starting Materials: A long-term goal in sustainable chemistry is the use of renewable feedstocks. Research is ongoing into the production of aromatic compounds from waste materials like biomass and agricultural residues. rsc.org Future synthetic routes to this compound could potentially start from such renewable sources, significantly reducing the environmental footprint of its production. rsc.org

Energy-Efficient Processes: Novel synthetic methods that operate under milder conditions, such as those driven by light (photocatalysis) or electrochemistry, can significantly reduce the energy consumption of chemical processes. organic-chemistry.org The development of a photoredox-catalyzed synthesis of this compound from carboxylic acids and organohalides is a plausible future research direction that aligns with the goals of green chemistry. nih.gov

A comparison of traditional versus potential sustainable synthetic approaches is provided in Table 3.

| Aspect | Traditional Method (e.g., Friedel-Crafts) | Potential Sustainable Method |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Recyclable solid acids or ionic liquids. in-part.com |

| Starting Materials | Fossil-fuel derived | Biomass or waste-derived aromatics. rsc.org |

| Energy Input | Often requires heating | Ambient temperature reactions using light or electricity. organic-chemistry.org |

| Waste Generation | Significant inorganic waste | Minimal waste, with catalyst recycling. in-part.com |

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

To fully unlock the potential of this compound, a deeper understanding of its structure, reactivity, and reaction mechanisms is required. Advanced analytical and computational tools will be indispensable in this pursuit.

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can be used to monitor reactions involving this compound in real-time. This allows for the direct observation of reaction intermediates and the collection of kinetic data, providing a detailed picture of the reaction mechanism.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for studying reaction mechanisms and predicting chemical properties. acs.orgmdpi.com Future research will likely employ computational modeling to investigate the transition states of reactions involving this compound, rationalize observed reactivity, and guide the design of new experiments. rsc.org For example, DFT could be used to model the interaction of the ketone with catalysts or to predict the most likely sites for C-H activation. acs.org

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques are crucial for the characterization of complex reaction mixtures and the identification of unknown byproducts. These methods will be essential for analyzing the outcomes of novel chemical transformations of this compound.

The application of these advanced methods is summarized in Table 4.

| Method | Application to this compound | Expected Insight |

| In-situ Spectroscopy | Real-time monitoring of its synthesis and reactions. | Detailed mechanistic pathways and kinetic profiles. |

| Computational Chemistry (DFT) | Modeling of reaction transition states and electronic structure. mdpi.com | Rationalization of reactivity and prediction of new reactions. acs.orgrsc.org |

| High-Resolution Mass Spectrometry | Characterization of complex product mixtures. | Unambiguous identification of novel derivatives and byproducts. |

Q & A

Q. What are the common synthetic routes for 4-carboethoxyphenyl cyclopentyl ketone, and how do reaction conditions influence yield?

A primary method involves Claisen-Schmidt condensation between cyclopentanone derivatives and ethyl 4-formylbenzoate. Key steps include acid/base catalysis (e.g., NaOH or H₂SO₄) and solvent selection (e.g., ethanol or THF). Yields (typically 60-75%) depend on temperature control (60-80°C) and stoichiometric ratios of reactants . Methodological Tip : Optimize via fractional factorial design to test variables (catalyst concentration, solvent polarity, reaction time) and identify dominant factors .

Q. How is this compound characterized spectroscopically?

- ¹H/¹³C NMR : Aromatic protons (δ 7.2-8.1 ppm), cyclopentyl CH₂ (δ 1.5-2.5 ppm), and ester carbonyl (δ ~170 ppm).

- IR : Strong C=O stretches (~1730 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone).

- MS : Molecular ion peak at m/z 260 (C₁₅H₁₆O₃) with fragmentation patterns indicating cyclopentyl and ester moieties .

Q. What stability considerations are critical for storing this compound?

The ketone is sensitive to light and moisture, requiring storage in amber vials under inert gas (N₂/Ar). Degradation products (e.g., hydrolyzed ester or oxidized ketone) can form if exposed to humidity >60% .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) calculations reveal electron-deficient carbonyl groups (LUMO maps) favoring nucleophilic attack at the ketone site. Solvent effects (e.g., polar aprotic DMF) lower activation energy by stabilizing transition states . Methodological Tip : Use QSPR models to correlate substituent effects (e.g., ester vs. nitro groups) with reaction kinetics .

Q. What strategies resolve contradictory data in spectroscopic vs. crystallographic analyses?

Example contradiction: Discrepancies in ketone conformation (NMR suggests free rotation; XRD shows locked cyclohexane-like chair). Resolution :

Q. How to design a multi-step synthesis incorporating this ketone as an intermediate?

Case Study : Synthesis of polycyclic terpenoid analogs:

Step 1 : Aldol addition with β-ionone.

Step 2 : Ketone reduction (NaBH₄/CeCl₃) to secondary alcohol.

Step 3 : Acid-catalyzed cyclization.

Key Challenge : Steric hindrance from the cyclopentyl group requires bulky base catalysts (e.g., LDA) for deprotonation .

Q. What experimental controls are essential when studying its photochemical reactivity?

- Control 1 : Dark controls to rule out thermal degradation.

- Control 2 : Radical scavengers (e.g., TEMPO) to confirm/deny radical pathways.

- Quantitative Analysis : Use HPLC with UV/Vis detection to track byproduct formation .

Data Presentation and Reproducibility

Q. How to ensure reproducibility in kinetic studies of its ester hydrolysis?

Q. What statistical methods validate purity assessments (e.g., HPLC vs. elemental analysis)?

- Bland-Altman plots to compare % purity from HPLC (area under curve) and elemental analysis (C/H/O ratios).

- t-tests for significant differences (p < 0.05) between methods .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.